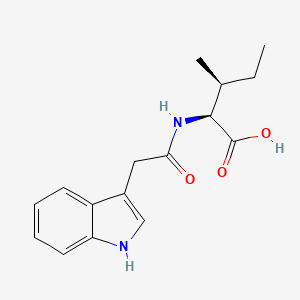

N-(3-Indolylacetyl)-L-isoleucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-Indolylacetyl)-L-isoleucine” is a compound related to indoleacetylamino acids . These compounds are known to play roles in various biological processes .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific information on the molecular structure of “this compound” is not available .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While some properties of related compounds are available , specific information on the physical and chemical properties of “this compound” is not provided in the search results.Aplicaciones Científicas De Investigación

Metabolism and Biological Roles of Indole Derivatives

Indole derivatives, including indole-3-acetic acid (IAA), are significant in various biological contexts, particularly in plants where IAA acts as a growth hormone. Studies on bacterial catabolism of IAA have outlined the pathways and gene clusters involved in the degradation and assimilation of indole derivatives, which could provide insights into the microbial interactions with plant hormones and potential applications in biotechnology and agriculture (Laird, Flores, & Leveau, 2020). Additionally, the broad pharmacological activities of plant-based indole alkaloids, encompassing anticancer, antibacterial, antiviral, and other effects, underline the therapeutic potential of indole derivatives in medicinal chemistry (Omar et al., 2021).

Role of Isoleucine and Derivatives in Health and Disease

Isoleucine and its derivatives are integral to metabolic processes, with their metabolism being crucial in various inborn errors and their potential in therapeutic interventions. The metabolism of isoleucine involves complex pathways, with deficiencies in these pathways leading to specific metabolic disorders. Understanding these metabolic routes provides insights into the diagnosis and management of related conditions (Korman, 2006). Additionally, the utilization of isoleucine and related amino acids in producing bioactive peptides with therapeutic potentials, such as antihypertensive activities, illustrates the significance of these amino acids in developing health-promoting agents (Yathisha U.G. et al., 2019).

Synthesis and Applications in Organic Chemistry

The synthesis of indole and its derivatives remains a critical area of study in organic chemistry, with numerous methods developed for the construction of the indole nucleus. These synthetic approaches are fundamental in the development of pharmaceuticals and other indole-based chemicals, showcasing the versatility and importance of indole synthesis strategies (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of Action

It is known that this compound is an isomer of the naturally occurring amino acid l-alanine .

Mode of Action

It is known to be a constituent of the plant hormone auxin , which suggests it may interact with auxin receptors and influence plant growth and development.

Biochemical Pathways

N-(3-Indolylacetyl)-L-isoleucine is likely involved in the auxin biosynthesis pathway, given its role as a constituent of the plant hormone auxin . Auxins are key regulators of plant growth and development, influencing processes such as cell elongation, division, and differentiation.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.

Result of Action

In a study on patients with advanced non-small-cell lung cancer, lower levels of this compound were associated with longer progression-free survival

Análisis Bioquímico

Biochemical Properties

N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propiedades

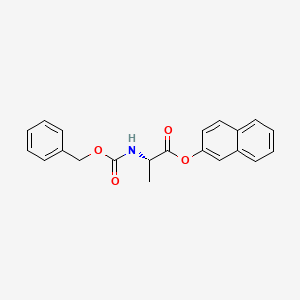

IUPAC Name |

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTUQMUCTTVOFW-BONVTDFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972574 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-45-0 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

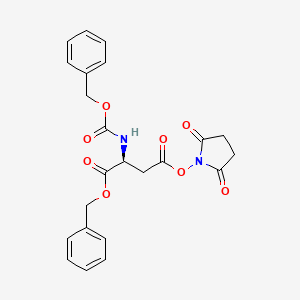

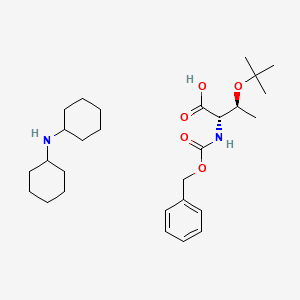

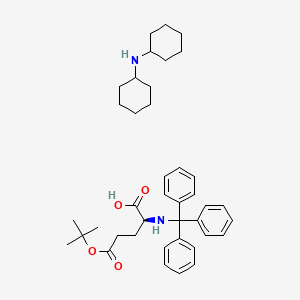

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)